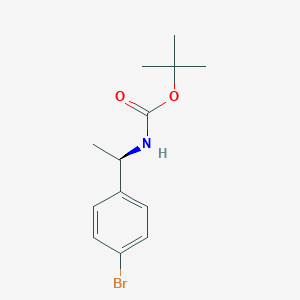

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The compound (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides a standardized approach to naming chemical compounds. The systematic IUPAC name for this compound is tert-butyl (1R)-1-(4-bromophenyl)ethylcarbamate. This name systematically describes the molecular structure by identifying key structural components.

The structural components of this compound include:

- A tert-butyl group (derived from 2-methylpropane)

- A carbamate functional group (-O-C(=O)-NH-)

- A 4-bromophenyl moiety (a benzene ring with a bromine substituent at the para position)

- A chiral carbon center with R configuration

- An ethyl carbon framework connecting the chiral center to the phenyl group

The structural representation reveals an amide-like carbamate group that connects the tert-butyl group to the chiral carbon, which bears both a methyl group and a 4-bromophenyl substituent. This arrangement creates a three-dimensional structure with specific spatial orientation indicated by the R stereochemical descriptor.

The molecular structure can be represented as:

O

‖

(CH₃)₃C-O-C-NH-C*-C₆H₄Br

|

CH₃

Where C* denotes the chiral carbon center with R configuration, and the bromine atom is positioned at the para position of the phenyl ring.

Common Synonyms and Registry Identifiers (CAS 578729-21-2)

The compound this compound is registered under various databases and is known by several synonyms. The primary registry identifier is the Chemical Abstracts Service (CAS) number 578729-21-2. This unique identifier serves as a universal reference for this specific chemical entity in scientific literature and regulatory documentation.

Table 1: Registry Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 578729-21-2 | |

| ChemSpider ID | 23345733 | |

| InChI Key | KECPRZHCNCDSET-SECBINFHSA-N | |

| MDL Number | MFCD11506010 |

Common synonyms for this compound include:

- (R)-[1-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

- 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate

- 2-Methyl-2-propanyl [(1R)-1-(4-bromophenyl)ethyl]carbamate

- tert-Butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate

- Carbamic acid, N-[(1R)-1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester

- (R)-N-Boc-1-(4-bromophenyl)ethylamine

These various names reflect different systematic naming approaches and shorthand conventions used in different chemical contexts and applications, though they all refer to the identical chemical entity.

Molecular Formula (C₁₃H₁₈BrNO₂) and Weight (300.19 g/mol) Analysis

The molecular formula of this compound is C₁₃H₁₈BrNO₂, which provides the elemental composition of the compound. This formula indicates that each molecule contains 13 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.

The molecular weight (relative molecular mass) of the compound is 300.19 g/mol. This value can be further broken down into the contributions from each element:

Table 2: Elemental Composition Analysis of C₁₃H₁₈BrNO₂

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Weight |

|---|---|---|---|---|

| Carbon (C) | 13 | 12.011 | 156.143 | 52.01% |

| Hydrogen (H) | 18 | 1.008 | 18.144 | 6.04% |

| Bromine (Br) | 1 | 79.904 | 79.904 | 26.62% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.67% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 10.66% |

| Total | 300.196 | 100% |

The monoisotopic mass of the compound is 299.052091, which represents the exact mass of the molecule when composed of the most abundant isotopes of each element. The slight difference between the monoisotopic mass and the average molecular weight stems from the natural isotopic distribution of the constituent elements, particularly the contribution of bromine isotopes.

The presence of bromine contributes significantly to the molecular weight, accounting for approximately 26.62% of the total mass. This heavy halogen element affects various physical properties of the compound, including its density, melting point, and solubility characteristics.

Stereochemical Configuration and Chiral Center Significance

The compound this compound contains one defined stereocenter, which is the carbon atom connecting the carbamate group, methyl group, and 4-bromophenyl moiety. This chiral carbon atom is designated with the R configuration according to the Cahn-Ingold-Prelog priority rules.

The R designation in the compound name indicates the specific three-dimensional arrangement of substituents around the chiral carbon. Following the Cahn-Ingold-Prelog system, the substituents are ranked by atomic number:

- 4-bromophenyl group (highest priority)

- Carbamate group (-NH-C(=O)-O-tert-butyl)

- Methyl group (-CH₃)

- Hydrogen atom (lowest priority)

When viewed with the lowest priority substituent (hydrogen) facing away from the observer, the arrangement of the three remaining substituents in decreasing priority (1→2→3) follows a clockwise direction, resulting in the R configuration.

The presence of this chiral center is significant because it creates a molecule that exists as one specific enantiomer rather than a racemic mixture. Enantiomers can exhibit distinct biological activities, chemical reactivities, and physical properties, particularly in chiral environments such as biological systems.

The stereochemical purity of this compound is crucial for applications requiring stereospecific interactions. Commercial samples of this compound typically have high enantiomeric purity, with product specifications often listing 98% or higher purity. The R configuration provides a specific three-dimensional structure that may be essential for certain synthetic applications, particularly in the synthesis of pharmaceutically active compounds where stereochemistry plays a critical role in biological activity.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECPRZHCNCDSET-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680975 | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578729-21-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Synthesis via Carbamate Formation from (R)-1-(4-Bromophenyl)ethylamine Hydrochloride

The most straightforward and commonly employed method to prepare (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate involves the protection of the chiral amine (R)-1-(4-bromophenyl)ethylamine hydrochloride using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure Summary:

- Reactants:

- (R)-1-(4-bromophenyl)ethylamine hydrochloride (9 g, 38.0 mmol)

- Di-tert-butyl dicarbonate (8.72 g, 1.05 mmol)

- Triethylamine (16 mL, 114 mmol)

- Dichloromethane (120 mL)

- Conditions: Stirred at room temperature (~20°C) overnight

- Workup: Dilution with dichloromethane, washing with water, drying over sodium sulfate, solvent evaporation under vacuum

- Product: White solid this compound

- Yield: Approximately 12.7 g (quantitative yield reported)

- Characterization: 1H NMR shows aromatic protons at δ 7.47-7.42 ppm and δ 7.18 ppm, broad singlet for Boc group at δ 1.41 ppm.

This method is efficient, straightforward, and yields high purity product suitable for further synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Formation

Beyond direct Boc protection, palladium-catalyzed reactions are used to functionalize or derivatize the this compound scaffold. These methods involve Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce various substituents, often enhancing biological activity or synthetic utility.

Key Reaction Conditions and Findings:

These palladium-catalyzed methods highlight the versatility of the carbamate intermediate in further synthetic elaborations.

Alternative Protection Using Di-tert-butyl Pyrocarbonate

Another preparation approach involves the use of di-tert-butyl pyrocarbonate (Boc2O) at low temperature (0°C) followed by stirring at room temperature for 1 hour. The reaction mixture is then treated with saturated sodium bicarbonate and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the target compound with high purity and yield (up to 99%).

This method ensures mild conditions, minimizing racemization and side reactions, suitable for sensitive chiral amines.

General Workup and Purification Techniques

- Extraction with organic solvents such as dichloromethane or ethyl acetate after aqueous washes

- Drying over anhydrous sodium sulfate or magnesium sulfate

- Solvent removal under reduced pressure (rotary evaporation)

- Purification by silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate or iso-hexane/ethyl acetate in ratios from 10:1 to 1:1 depending on polarity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Boc Protection | (R)-1-(4-bromophenyl)ethylamine hydrochloride, Boc2O, triethylamine, DCM | RT, overnight | Quantitative (~12.7 g from 9 g amine) | Simple, high yield, white solid |

| Pd-Catalyzed Coupling (Suzuki) | Carbamate, boronic acid derivatives, Pd(dppf)Cl2, K2CO3 or KOAc, dioxane | 80-90°C, 1-3 h, N2 atmosphere | Up to 99% | For functionalization, requires inert atmosphere |

| Pd-Catalyzed Amination | Carbamate, morpholine, Pd2(dba)3, phosphine ligand, K3PO4 | 80°C, overnight, argon | 49-64% | No extra solvent, useful for amine substitutions |

| Boc Protection with Boc2O (Low Temp) | Amine, Boc2O, saturated NaHCO3, DCM | 0°C to RT, 1 h | Up to 99% | Mild, minimizes racemization |

Research Findings and Considerations

- The use of triethylamine as a base in the Boc protection step is critical to neutralize the hydrochloride salt and promote carbamate formation efficiently.

- Palladium-catalyzed cross-couplings require careful control of atmosphere (nitrogen or argon) and temperature to maintain catalyst activity and stereochemical integrity.

- Purification by column chromatography is essential to obtain high-purity products, especially after palladium-catalyzed reactions where residual metal catalysts and by-products may be present.

- The stereochemistry (R-configuration) is preserved throughout these methods when mild conditions and appropriate reagents are used.

- Variations in catalysts and ligands (e.g., Pd(dppf)Cl2, Pd2(dba)3 with phosphine ligands) allow tuning of reaction efficiency and selectivity for different coupling partners.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that can lead to compounds with desired biological activities. For instance, it has been studied for its potential in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems.

Research indicates that this compound exhibits notable biological activities, including:

- Neurotransmitter Interaction : Preliminary studies suggest that it may influence pathways associated with mood regulation and cognitive function.

- Potential Anticancer Properties : Investigations into its analogs have shown promise in targeting BET proteins, which are implicated in various cancers. The degradation of these proteins can induce cell death in cancer cells, suggesting a therapeutic avenue for this compound derivatives .

Case Study: Neuropharmacological Effects

A study examined the effects of related carbamate derivatives on neurotransmitter systems. The findings indicated that modifications to the bromophenyl moiety significantly impacted receptor binding affinities and subsequent biological activities, underscoring the importance of structural nuances in drug design.

Case Study: Cancer Therapeutics

Research on PROTAC technology demonstrated that targeted degradation of BET proteins could be enhanced by compounds similar to this compound. These studies revealed that such compounds could effectively induce apoptosis in cancer cells by disrupting key regulatory pathways .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Research Implications

- Stereochemistry : Enantiomers (R/S) are critical for asymmetric synthesis and biological activity studies .

- Substituent Effects : Hydroxyl and trifluoro groups modulate solubility and stability, guiding optimization in drug design .

- Synthetic Flexibility : Variants like the cyclopropyl derivative enable exploration of steric effects in catalysis .

Biologische Aktivität

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a chiral carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrN2O2

- Molecular Weight : 300.19 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl ethyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets .

1. Pharmacological Potential

Research indicates that this compound may interact with various neurotransmitter systems, suggesting implications for mood regulation and cognitive functions. Its structural properties allow it to potentially influence receptor binding, making it a candidate for drug development targeting neurological disorders .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. The bromophenyl moiety may facilitate binding interactions that enhance the compound's efficacy in biological assays. Further studies are needed to elucidate the precise mechanisms involved .

3. Case Studies and Experimental Findings

Several studies have focused on the biological effects of related compounds, providing insights into the potential activities of this compound:

- Neurotransmitter Interaction : Preliminary findings suggest that compounds with similar structures may modulate neurotransmitter levels, influencing mood and cognition .

- Antiproliferative Activity : Related carbamates have demonstrated antiproliferative effects in various cancer cell lines, indicating that this compound could exhibit similar properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Applications in Research

This compound serves as an important intermediate in organic synthesis and pharmaceutical research:

- Medicinal Chemistry : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, particularly neurological disorders .

- Biological Studies : The compound is being investigated for its potential roles in enzyme inhibition and receptor binding, contributing to the development of novel drugs .

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate?

The compound is synthesized via carbamate formation using tert-butyl chloroformate (Boc₂O) and a chiral amine precursor. A typical procedure involves:

- Step 1 : Reacting (R)-1-(4-bromophenyl)ethylamine with Boc₂O in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2 : Adding a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and low temperatures (0–5°C) to minimize racemization .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is assessed using:

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .

- Optical Rotation : Comparing experimental [α]D values with literature data (e.g., [α]D²⁵ = +42.3° in methanol for the (R)-enantiomer) .

- NMR with Chiral Shift Reagents : Using europium complexes to distinguish enantiomers via splitting of signals .

Q. What spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm carbamate formation .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 300.19 .

Advanced Research Questions

Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

The (R)-enantiomer exhibits higher binding affinity to enzymes like cytochrome P450 due to spatial complementarity. For example, in kinase inhibition assays, the (R)-form showed IC₅₀ = 0.8 µM vs. 12 µM for the (S)-form, attributed to optimal hydrogen bonding with catalytic residues . Studies recommend enantiomer-specific activity assessments using in vitro assays (e.g., fluorescence polarization) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Racemization : Occurs under prolonged heating or acidic conditions. Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures .

- Boc Deprotection : Premature cleavage by residual HCl. Mitigation: Strictly anhydrous conditions and immediate neutralization of acid byproducts .

- Byproduct Formation : Alkylation of the aromatic ring (e.g., at the bromine site). Mitigation: Limit reaction time and monitor via TLC .

Q. How can contradictions in reported solubility or stability data be resolved?

Discrepancies in solubility (e.g., DMSO vs. water) arise from differing purity or crystallinity. Strategies include:

Q. What strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce racemization and improve heat management (yield increase from 65% to 88%) .

- Catalyst Screening : Palladium-based catalysts accelerate coupling steps (e.g., Suzuki-Miyaura for bromophenyl intermediates) .

- DoE (Design of Experiments) : Optimize molar ratios (e.g., Boc₂O:amine = 1.2:1) and solvent systems (THF > DCM for solubility) .

Q. How is this compound applied in enzyme inhibition studies?

- Competitive Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

- X-ray Crystallography : Resolve binding modes with enzymes (e.g., carbamate oxygen forming hydrogen bonds with Ser-195 in proteases) .

- Kinetic Analysis : Determine kcat/KM changes to assess inhibition type (e.g., non-competitive vs. uncompetitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.